SCR130

DNA repair cancer therapeutics NHEJ inhibition

SCR130 is a spirocyclic, SCR7-derivative Ligase IV inhibitor with 20-22x greater cytotoxic potency (IC50 2.2 µM in Nalm6) for robust NHEJ blockade. Unlike broad-spectrum DNA-PKcs inhibitors, its high specificity for Ligase IV ensures precise pathway interrogation without off-target ligase effects. Ideal for apoptosis induction and γ-radiation potentiation studies in B/T-cell leukemia models. Select for validated, reproducible NHEJ inhibition.

Molecular Formula C19H13Cl2N3O2S
Molecular Weight 418.3 g/mol
Cat. No. B8180924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCR130
Molecular FormulaC19H13Cl2N3O2S
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESC1C(C2(C(=O)NC(=S)NC2=O)N=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl
InChIInChI=1S/C19H13Cl2N3O2S/c20-12-5-1-10(2-6-12)14-9-15(11-3-7-13(21)8-4-11)24-19(14)16(25)22-18(27)23-17(19)26/h1-8,14H,9H2,(H2,22,23,25,26,27)
InChIKeyQEMQLCCYJLGAKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCR130: A Ligase IV-Specific NHEJ Inhibitor for DNA Repair Research Procurement


SCR130 (1,7,9-Triazaspiro[4.5]dec-1-ene-6,10-dione, 2,4-bis(4-chlorophenyl)-8-thioxo-) is a spiro ring-derivatized small-molecule inhibitor of nonhomologous end-joining (NHEJ) based on the SCR7 scaffold [1]. The compound specifically targets DNA Ligase IV to block the final ligation step of NHEJ, while exhibiting minimal or no inhibitory activity against DNA Ligase I and Ligase III [2]. SCR130 induces apoptosis through both intrinsic and extrinsic pathways and has demonstrated anticancer activity in preclinical models [1].

SCR130 Sourcing Considerations: Why Not All NHEJ Inhibitors Are Interchangeable


NHEJ pathway inhibitors are mechanistically diverse, targeting distinct nodes including DNA-PKcs (AZD7648, NU7441), the Ku complex (STL127705), or Ligase IV (SCR7, SCR130) [1]. Substituting a Ligase IV-specific agent such as SCR130 with a DNA-PKcs inhibitor fundamentally alters the experimental outcome due to differential pathway intervention points and off-target profiles [2]. Furthermore, even within the Ligase IV inhibitor subclass, potency varies markedly—SCR130 demonstrates substantially enhanced cytotoxicity relative to its parent compound SCR7, making direct substitution without activity verification problematic for reproducible research [3]. The quantitative evidence presented below establishes where SCR130's verifiable differentiation justifies its selection over closest analogs.

SCR130 Evidence-Based Differentiation Guide: Quantitative Head-to-Head Comparisons


SCR130 Cytotoxic Efficacy Relative to Parent Compound SCR7 in Cancer Cell Lines

SCR130 exhibits significantly enhanced cytotoxic potency compared to its parent compound SCR7. The spiro ring derivatization of the SCR7 core structure resulted in a 20-fold higher efficacy in inducing cytotoxicity across cancer cell lines [1]. In a subsequent thesis characterization, SCR130 demonstrated up to 22-fold better efficacy relative to SCR7 [2]. This potency improvement represents a quantifiable advantage over the original lead compound when studying Ligase IV-dependent NHEJ inhibition.

DNA repair cancer therapeutics NHEJ inhibition

SCR130 Target Selectivity Profile: Ligase IV Versus Ligase I and Ligase III

SCR130 demonstrates stringent target selectivity for DNA Ligase IV over other DNA ligase isoforms. In cell-free end-joining assays at 200 µM concentration, SCR130 selectively inhibits Ligase IV-mediated joining while showing minimal or no effect on Ligase I- and Ligase III-mediated end-joining . Target engagement specificity was further validated in cellular context: SCR130 exhibited minimal cytotoxicity in a Ligase IV-null cell line compared to wild-type cells, confirming that the compound's cellular effects are mediated through on-target Ligase IV engagement [1].

DNA ligase enzyme specificity NHEJ pathway

SCR130 Cytotoxicity IC50 Values Across Cancer Cell Lines

SCR130 exhibits differential cytotoxic potency across multiple cancer cell lines. Following 48-hour treatment, SCR130 IC50 values were 2.2 µM in Nalm6 (B-cell leukemia), 14.1 µM in Reh (B-cell leukemia), 5.9 µM in HeLa (cervical cancer), 6.5 µM in CEM (T-cell leukemia), and 11 µM in N114 cells [1]. The ~6.4-fold difference in sensitivity between Nalm6 and Reh cells (both B-cell leukemia lines) indicates cell line-specific determinants of SCR130 response that may inform experimental model selection .

leukemia cervical cancer cytotoxicity profiling

SCR130 Potentiation of γ-Radiation in Cancer Cells

SCR130 enhances the cytotoxic effect of ionizing radiation in leukemia cell models. In combination treatment studies, SCR130 potentiated γ-radiation (0.5 and 1 Gy doses) effects in both Reh and Nalm6 cell lines, resulting in enhanced cell death compared to radiation alone [1]. However, in head and neck squamous cell carcinoma (HNSCC) models, subsequent independent investigation revealed that SCR130 (30 µM) combined with 2 Gy ionizing radiation produced limited and highly cell line-specific radiosensitizing effects, with anti-proliferative activity observed but potential escape through treatment-induced Ligase IV upregulation [2].

radiosensitization combination therapy DNA damage response

SCR130 Mechanism of Apoptosis Induction: Dual Pathway Activation

SCR130 induces cell death through activation of both intrinsic and extrinsic apoptotic pathways. Treatment with SCR130 (7-21 µM for 48 hours) led to loss of mitochondrial membrane potential, cytochrome C release, increased expression of BAX and BAK, and activation of caspase 8—hallmarks of mitochondrial (intrinsic) and death receptor (extrinsic) apoptosis [1]. Concentration-dependent increases in p-p53, FAS, and SMAC-DIABLO protein expression were also observed in Reh cells [2]. This dual-pathway activation distinguishes SCR130 from NHEJ inhibitors that may act primarily through cell cycle arrest without robust apoptotic induction.

apoptosis mitochondrial membrane potential cell death mechanisms

SCR130 Solubility Profile for In Vitro Experimental Planning

SCR130 demonstrates high solubility in DMSO with vendor-validated maximum solubility of 84 mg/mL (200.81 mM) at 25°C . The compound is insoluble in water and ethanol, requiring DMSO for stock solution preparation . For in vivo suspension formulations, SCR130 can be prepared at ≥5 mg/mL in CMC-Na (carboxymethylcellulose sodium) solution . This solubility profile is comparable to other small-molecule NHEJ inhibitors; however, the validated high DMSO solubility enables concentrated stock preparation that minimizes solvent carryover in cellular assays.

compound solubility DMSO stock preparation in vitro assay optimization

SCR130 Optimal Application Scenarios Based on Evidence-Backed Differentiation


Leukemia Cell Line Studies Requiring Ligase IV-Specific NHEJ Inhibition

Based on the IC50 data showing highest potency in Nalm6 (2.2 µM) and consistent activity in Reh (14.1 µM) and CEM (6.5 µM) leukemia cell lines [1], SCR130 is optimally suited for NHEJ inhibition studies in B-cell and T-cell leukemia models. The compound's Ligase IV specificity, validated by minimal cytotoxicity in Ligase IV-null cells [2], makes it a preferred tool over broader-spectrum NHEJ inhibitors when researchers require pathway-specific interrogation without confounding off-target ligase inhibition.

DNA Double-Strand Break Repair Mechanism Studies Requiring Enhanced Potency Over SCR7

For laboratories seeking a Ligase IV inhibitor with substantially improved potency relative to the widely cited SCR7 compound, SCR130 offers a 20- to 22-fold enhancement in cytotoxic efficacy [1]. This potency gain enables studies requiring robust NHEJ inhibition at lower compound concentrations, potentially reducing experimental variability associated with high-dose compound exposure. Researchers transitioning from SCR7 to SCR130 can anticipate substantially stronger NHEJ blockade per unit concentration [2].

Apoptosis Pathway Analysis Leveraging Dual Intrinsic/Extrinsic Activation

SCR130's validated dual-pathway apoptosis induction—activating both mitochondrial (intrinsic) and death receptor (extrinsic) cascades through loss of mitochondrial membrane potential, cytochrome C release, and caspase 8 activation [1]—makes it a valuable positive control for studies examining apoptosis as a functional readout of NHEJ inhibition. This robust apoptotic response, observed in the 7-21 µM concentration range, provides a reliable benchmark for evaluating other DNA repair-targeting compounds [2].

Combination Studies with γ-Radiation in Hematological Cancer Models

The demonstrated potentiation of γ-radiation effects (0.5-1 Gy) by SCR130 in Reh and Nalm6 leukemia cells [1] supports its application in DNA damage response studies combining NHEJ inhibition with ionizing radiation. However, researchers should note the context-dependent nature of this effect, as subsequent work in HNSCC models showed limited radiosensitization [2], indicating that SCR130's radiation-potentiating activity is most reliably observed in leukemia cell line contexts rather than solid tumor-derived HNSCC lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCR130

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.